6-Chloro-7-hydroxychroman-4-one
Overview
Description
6-Chloro-7-hydroxychroman-4-one is a biochemical compound used for proteomics research . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular formula of 6-Chloro-7-hydroxychroman-4-one is C9H7ClO3, and its molecular weight is 198.60 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . It is used in the synthesis of various analogues that show diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-7-hydroxychroman-4-one include a molecular formula of C9H7ClO3 and a molecular weight of 198.60 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Activity
6-Chloro-7-hydroxychroman-4-one: derivatives have been studied for their potential anticancer properties. The compound’s ability to inhibit tumor necrosis factor-α (TNF-α) makes it a candidate for cancer treatment research. In vitro studies have shown that certain derivatives exhibit high binding affinities to Aβ plaques, suggesting a role in targeting cancerous cells .
Antidiabetic Potential
The chromanone scaffold, to which 6-Chloro-7-hydroxychroman-4-one belongs, has been associated with antidiabetic activity. Research indicates that these compounds can play a significant role in managing blood sugar levels, making them a valuable area of study for diabetes treatment .
Antioxidant Properties
Chromanone compounds, including 6-Chloro-7-hydroxychroman-4-one , are known for their antioxidant capabilities. This property is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial and Antifungal Uses
The antimicrobial and antifungal activities of 6-Chloro-7-hydroxychroman-4-one make it a promising compound for the development of new treatments against infectious diseases. Its efficacy against a range of microbial and fungal pathogens is being actively explored .
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory and analgesic effects of 6-Chloro-7-hydroxychroman-4-one . These properties suggest its use in developing therapies for conditions characterized by inflammation and pain .
Neuroprotective Applications
The compound’s potential as an anti-acetylcholinesterase (AchE) inhibitor indicates its possible use in treating neurodegenerative diseases like Alzheimer’s. By preventing the breakdown of acetylcholine, it could help in maintaining cognitive functions .
Antiviral and Antileishmanial Activities
Studies have also shown that 6-Chloro-7-hydroxychroman-4-one and its analogs possess antiviral and antileishmanial activities, which could lead to new treatments for viral infections and leishmaniasis .
Cardiovascular Research
The anticoagulant and estrogenic inhibitor properties of 6-Chloro-7-hydroxychroman-4-one are of interest in cardiovascular research. These characteristics could be beneficial in developing drugs for heart diseases and conditions related to estrogen levels .
Mechanism of Action
Target of Action
6-Chloro-7-hydroxychroman-4-one is a chromanone analog. Chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 . This enzyme plays a crucial role in the survival and proliferation of certain parasites, making it a key target for antiparasitic drugs .
Mode of Action
It is known that chromanone analogs can inhibit the activity of pteridine reductase-1 . This inhibition disrupts the normal functioning of the parasites, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-7-hydroxychroman-4-one are likely related to the metabolism of pteridines. By inhibiting pteridine reductase-1, the compound disrupts the normal metabolic pathways of the parasites, leading to their death .
Result of Action
The inhibition of pteridine reductase-1 by 6-Chloro-7-hydroxychroman-4-one leads to the disruption of normal metabolic processes in the parasites. This results in the death of the parasites, providing an effective antiparasitic action .
Future Directions
properties
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCXTXNWXODPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605757 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxychroman-4-one | |
CAS RN |
74277-66-0 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74277-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.